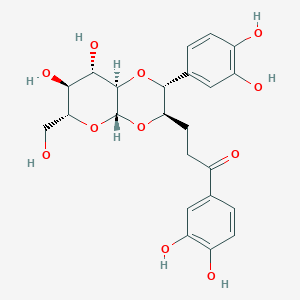
Pilosidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pilosidine is a norlignan glucoside isolated from the rhizomes of Curculigo pilosa, a tropical African flowering plant belonging to the family Hypoxidaceae . It has a molecular formula of C23H26O11 and a molecular weight of 478.45 g/mol . This compound is known for its vasoconstrictor activity, showing a facilitating effect on adrenaline-evoked contractions in rabbit aorta isolated preparations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pilosidine can be isolated from the rhizomes of Curculigo pilosa through a series of extraction and purification steps. The process typically involves:
Extraction: The rhizomes are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is subjected to chromatographic techniques such as column chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Curculigo pilosa rhizomes. The process is similar to laboratory-scale extraction but is optimized for higher yield and efficiency. Techniques such as supercritical fluid extraction may be employed to enhance the extraction process .
Analyse Des Réactions Chimiques
Types of Reactions
Pilosidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Pilosidine has various scientific research applications, including:
Chemistry: Used as a model compound for studying norlignan glucosides and their chemical properties.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
Pilosidine exerts its effects primarily through its vasoconstrictor activity. It facilitates adrenaline-evoked contractions in rabbit aorta isolated preparations, indicating its action on adrenergic receptors. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piloside A and Piloside B: These are benzylbenzoate diglucosides isolated from the same plant, Curculigo pilosa.
Curculigoside: Another norlignan glucoside with similar biological activities.
Uniqueness
Pilosidine is unique due to its specific vasoconstrictor activity and its structural features as a glucosyl-fused norlignan. Its ability to facilitate adrenaline-evoked contractions distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C23H26O11 |
|---|---|
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
3-[(2R,3R,4aR,6R,7S,8S,8aR)-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]-1-(3,4-dihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C23H26O11/c24-9-18-19(30)20(31)22-23(33-18)32-17(21(34-22)11-2-4-14(27)16(29)8-11)6-5-12(25)10-1-3-13(26)15(28)7-10/h1-4,7-8,17-24,26-31H,5-6,9H2/t17-,18-,19-,20+,21-,22-,23-/m1/s1 |
Clé InChI |
XBAOUURGPFGYBL-CARAORCDSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@@H]2[C@H](O[C@H]3[C@H](O2)[C@H]([C@@H]([C@H](O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2C(OC3C(O2)C(C(C(O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


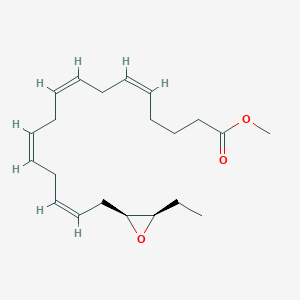
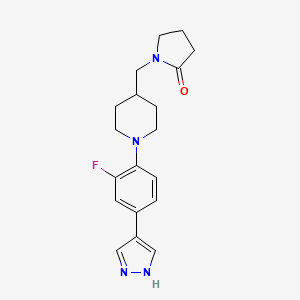
![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)
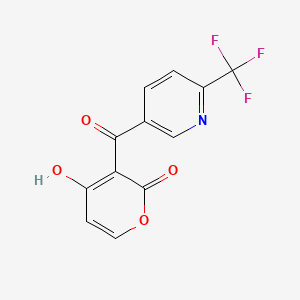
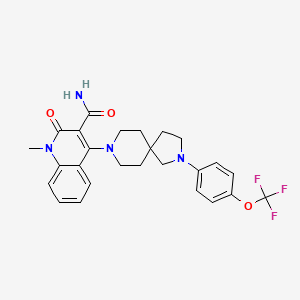
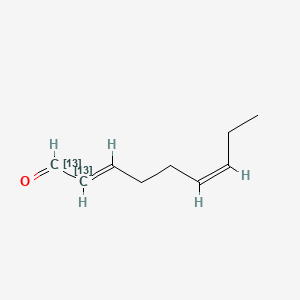
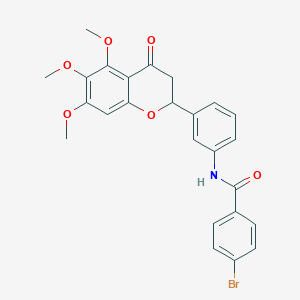

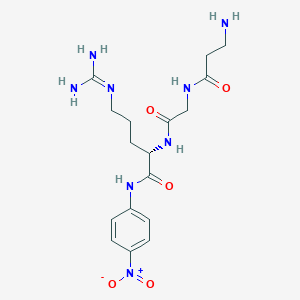
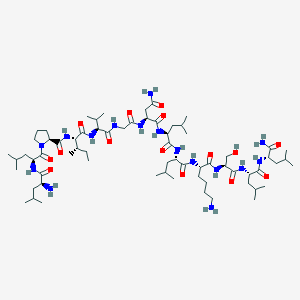
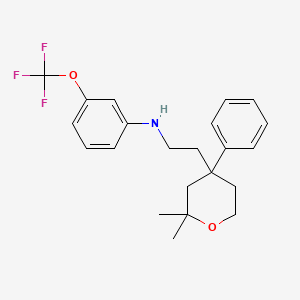
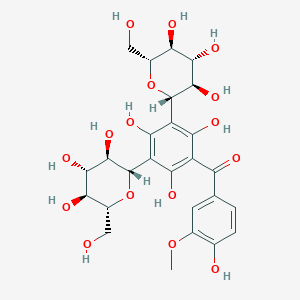
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
